1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole
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Description
1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
1,2,3-Triazole derivatives are pivotal in organic synthesis, serving as intermediates in the synthesis of tricyclic compounds, showcasing their versatility in constructing complex molecular architectures. For instance, they have been utilized in the synthesis of tricyclic, N-aryl, 1,2,3-triazole-fused pyridones through transaminations of enaminones, demonstrating their role in generating compounds with potential pharmacological activities (Chan et al., 1990).
Medicinal Chemistry and Drug Design
Triazole derivatives, including 1,2,4-triazoles, are known for their significant biological activities, playing a crucial role in the development of clinical drugs. These compounds are involved in creating medicines with anti-migraine, antiviral, anticancer, anxiolytic, anticonvulsant, and antidepressant properties. This highlights the potential of triazole derivatives in therapeutic applications, underlying their importance in drug discovery and design (Prasad et al., 2021).
Antioxidant and Antifungal Activities
Some triazole derivatives have been synthesized and evaluated for their antioxidant and antifungal activities. This illustrates the scope of these compounds in developing new treatments for oxidative stress-related diseases and combating fungal infections. The ability of these compounds to inhibit radical formation and fungal growth makes them valuable in pharmaceutical research (Bekircan et al., 2008).
Material Science and Corrosion Inhibition
In the field of material science, triazole derivatives have been investigated as corrosion inhibitors for metals in acidic media. Their ability to form protective layers on metal surfaces highlights their potential in industrial applications, contributing to the longevity and durability of metal-based structures (Li et al., 2007).
Molecular Docking and Computational Studies
The synthesis and molecular docking studies of triazole-containing compounds have shed light on their potential as anticancer and antimicrobial agents. These studies provide insights into the molecular interactions between triazole derivatives and biological targets, facilitating the design of more effective therapeutic agents (Katariya et al., 2021).
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-27-14-17-12-25(23-22-17)18-8-11-24(13-18)19(26)20(9-2-3-10-20)15-4-6-16(21)7-5-15/h4-7,12,18H,2-3,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXXSIKVAYCTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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